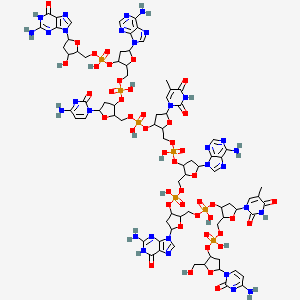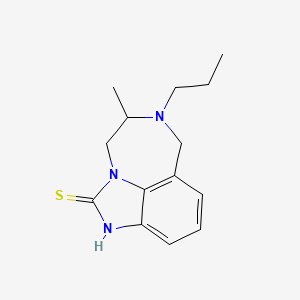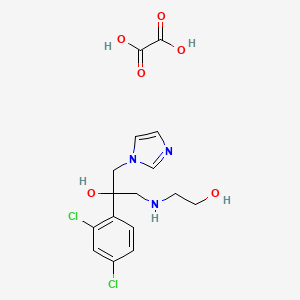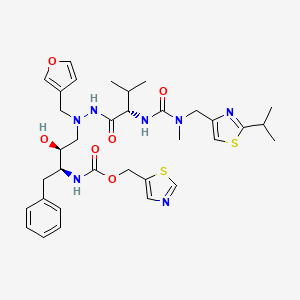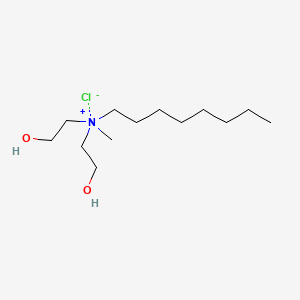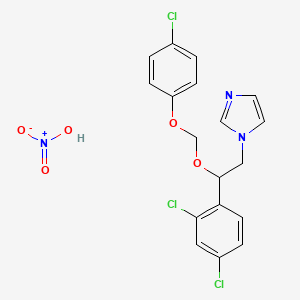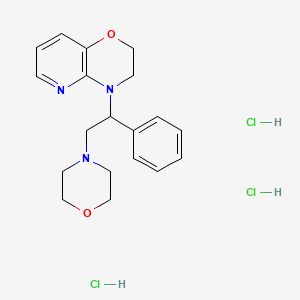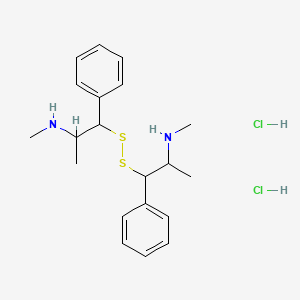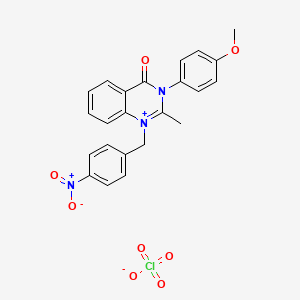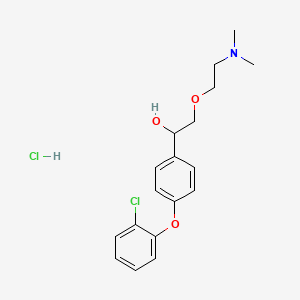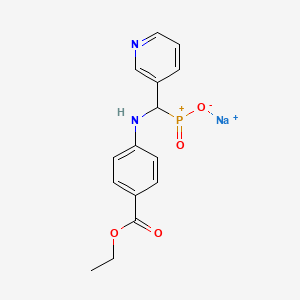
Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes a benzoate group, a pyridinylmethyl group, and a hydroxyphosphinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt typically involves multiple steps. One common method involves the reaction of ethyl 4-aminobenzoate with a pyridinylmethyl derivative under controlled conditions. The hydroxyphosphinyl group is then introduced through a subsequent reaction, often involving a phosphinylating agent. The final step involves the formation of the monosodium salt, which is achieved by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of advanced reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for optimizing the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyphosphinyl group can be oxidized to form phosphonic acid derivatives.
Reduction: The pyridinylmethyl group can be reduced to form corresponding amines.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt involves its interaction with specific molecular targets. The hydroxyphosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridinylmethyl group can bind to nucleic acids, affecting gene expression and cellular functions. These interactions contribute to the compound’s biological activities and therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-aminobenzoate: A simpler analog used as a local anesthetic.
Ethyl 4-((pyridin-3-ylmethyl)amino)benzoate: Lacks the hydroxyphosphinyl group but shares similar structural features.
Ethyl 4-(((hydroxyphosphinyl)methyl)amino)benzoate: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt is unique due to the presence of both the hydroxyphosphinyl and pyridinylmethyl groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
160092-86-4 |
|---|---|
Fórmula molecular |
C15H15N2NaO4P+ |
Peso molecular |
341.25 g/mol |
Nombre IUPAC |
sodium;[(4-ethoxycarbonylanilino)-pyridin-3-ylmethyl]-oxido-oxophosphanium |
InChI |
InChI=1S/C15H15N2O4P.Na/c1-2-21-15(18)11-5-7-13(8-6-11)17-14(22(19)20)12-4-3-9-16-10-12;/h3-10,14,17H,2H2,1H3;/q;+1 |
Clave InChI |
VKYHZLSKPBVJOG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(C2=CN=CC=C2)[P+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

